Tris(2-chloroethyl)phosphate-d12

Description

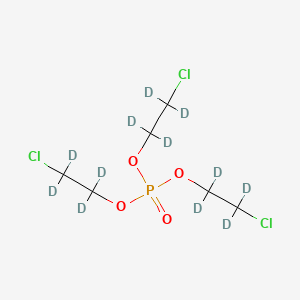

Structure

3D Structure

Properties

IUPAC Name |

tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-chloroethyl)phosphate-d12: Chemical Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12), its analytical determination, and the biological signaling pathways affected by its non-deuterated analog, Tris(2-chloroethyl)phosphate (TCEP). TCEP-d12 is the deuterated form of TCEP, a widely used organophosphate flame retardant that has garnered significant attention due to its prevalence in the environment and potential health concerns.[1] As a stable isotope-labeled internal standard, TCEP-d12 is an indispensable tool for the accurate quantification of TCEP in various matrices.[2]

Core Chemical and Physical Properties

This compound is a deuterated organophosphate ester. Its fundamental chemical and physical properties are summarized in the tables below. The data for the non-deuterated TCEP are also provided for comparison.

Table 1: General Chemical Properties

| Property | This compound (TCEP-d12) | Tris(2-chloroethyl)phosphate (TCEP) |

| IUPAC Name | tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate (B84403) | tris(2-chloroethyl) phosphate |

| Synonyms | TCEP-d12, Tris(2-chloroethyl)orthophosphate-d12 | TCEP, Fyrol CEF, Celluflex CEF |

| CAS Number | 1276500-47-0[3] | 115-96-8[4] |

| Molecular Formula | C₆D₁₂Cl₃O₄P[3] | C₆H₁₂Cl₃O₄P[4] |

| Molecular Weight | 297.56 g/mol [5] | 285.49 g/mol [4] |

| Appearance | Colorless to light yellow liquid[2] | Colorless to pale yellow liquid |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Table 2: Physical and Chemical Properties

| Property | This compound (TCEP-d12) | Tris(2-chloroethyl)phosphate (TCEP) |

| Boiling Point | 192 °C at 10 mmHg (lit.) | 192 °C at 10 mmHg[1] |

| Density | ~1.4 g/mL | 1.425 g/cm³ at 20 °C[6] |

| Solubility | Soluble in ethanol (B145695) (≥ 100 mg/mL)[2] | Soluble in most organic solvents; water solubility is 7,000 mg/L (temperature not specified)[4] |

| Stability | Stable under recommended storage conditions. | Stable at room temperature in closed containers.[7] |

| Storage | Store at -20°C for long-term stability (up to 3 years in pure form).[2] | Store in a cool, dry, well-ventilated area.[7] |

Synthesis of this compound

The synthesis of this compound involves the reaction of phosphorus oxychloride with deuterated 2-chloroethanol. While a detailed, publicly available step-by-step protocol for the deuterated compound is not readily found, the synthesis can be adapted from the established methods for the non-deuterated analog. The general reaction is as follows:

POCl₃ + 3 D₂C(Cl)CD₂OH → O=P(OCH₂CD₂Cl)₃ + 3 HCl

A plausible synthetic approach, based on the synthesis of similar organophosphate esters, is outlined below. This should be considered a general guideline and would require optimization by a skilled synthetic chemist.

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

-

Phosphorus oxychloride (POCl₃)

-

2-Chloroethanol-d4 (D₂C(Cl)CD₂OH)

-

Anhydrous pyridine (B92270) or other suitable acid scavenger

-

Anhydrous diethyl ether or other inert solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol-d4 in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition of phosphorus oxychloride is complete, add anhydrous pyridine to the reaction mixture to neutralize the generated hydrochloric acid.

-

Allow the reaction mixture to slowly warm to room temperature and then stir for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then filtered to remove the pyridinium (B92312) hydrochloride salt.

-

The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Note: This is a generalized procedure and requires appropriate safety precautions for handling the corrosive and reactive reagents involved. The synthesis of deuterated compounds should be performed by experienced chemists in a well-equipped laboratory.

Analytical Methodologies

The accurate quantification of TCEP in various environmental and biological matrices is crucial for assessing human exposure and environmental contamination. TCEP-d12 is the preferred internal standard for these analyses due to its similar chemical behavior to the native TCEP, which allows for correction of matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples

GC-MS is a widely used technique for the analysis of semi-volatile organic compounds like TCEP in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

A 100 mL water sample is passed through a solid-phase extraction cartridge (e.g., Oasis HLB).

-

The cartridge is then washed with a small amount of water to remove interfering salts.

-

The analytes, including TCEP and the TCEP-d12 internal standard, are eluted with an organic solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone.

-

The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 min.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

TCEP: m/z 249, 251, 285

-

TCEP-d12: m/z 261, 263, 297

-

-

Quantification: The concentration of TCEP is determined by comparing the peak area ratio of the analyte to the internal standard (TCEP-d12) against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

LC-MS/MS offers high sensitivity and selectivity for the analysis of TCEP in complex biological matrices such as serum and plasma.

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction):

-

To 100 µL of serum, add 200 µL of acetonitrile (B52724) containing the TCEP-d12 internal standard to precipitate proteins.

-

Vortex and centrifuge the sample.

-

The supernatant is diluted with water and loaded onto a mixed-mode solid-phase extraction cartridge.

-

The cartridge is washed to remove interferences.

-

TCEP and TCEP-d12 are eluted with an appropriate solvent mixture.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient from a low to high percentage of mobile phase B is used to separate TCEP from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Tandem Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

TCEP: Precursor ion (m/z 285) → Product ions (e.g., m/z 155, 125)

-

TCEP-d12: Precursor ion (m/z 297) → Product ions (e.g., m/z 161, 131)

-

-

Quantification: The concentration of TCEP is determined using an internal standard calibration curve based on the peak area ratios of the analyte to TCEP-d12.

Biological Interactions and Signaling Pathways

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, TCEP, has been shown to interact with and disrupt several biological signaling pathways. Understanding these interactions is critical for assessing its potential toxicological effects.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Studies have demonstrated that TCEP can interfere with the HPT axis, which is essential for regulating metabolism, growth, and development. TCEP exposure has been shown to alter the levels of thyroid hormones.[7][8][9]

Caption: TCEP-Mediated Disruption of the HPT Axis

Interference with Wnt and BMP Signaling Pathways

Recent research has indicated that TCEP can modulate the Wnt and Bone Morphogenetic Protein (BMP) signaling pathways.[5] These pathways are crucial for embryonic development, cell proliferation, and differentiation. TCEP has been observed to downregulate Wnt signaling while activating BMP signaling.

Caption: TCEP's Impact on Wnt and BMP Signaling

Conclusion

This compound is a critical analytical tool for the accurate measurement of its non-deuterated and environmentally pervasive analog, TCEP. This guide provides a detailed summary of its chemical and physical properties, along with adaptable protocols for its synthesis and analysis using GC-MS and LC-MS/MS. Furthermore, it elucidates the known interactions of TCEP with key biological signaling pathways, providing a foundation for further toxicological research and risk assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work related to organophosphate flame retardants and their impact on human health and the environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C6H12Cl3O4P | CID 71309797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tris(2-chloroethyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9313-1.2 [isotope.com]

- 6. cpachem.com [cpachem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics of Tris(2-chloroethyl)phosphate-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12). The information is compiled from various sources and presented in a structured format to facilitate its use in research and development settings.

Core Physical and Chemical Data

This compound is the deuterated form of the organophosphate flame retardant and plasticizer, TCEP. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₁₂Cl₃O₄P | [1] |

| Molecular Weight | 297.56 g/mol | [1][2][3][4] |

| CAS Number | 1276500-47-0 | [2][3][4] |

| Physical Form | Liquid | [5] |

| Appearance | Colorless to light yellow viscous liquid | [6] |

| Boiling Point | 192 °C at 10 mmHg | [5] |

| Density | 1.42 g/cm³ (for non-deuterated TCEP) | [7] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Chemical Purity | >95% (by GC) | [2] |

| Storage Temperature | 2-8°C |

Note: Some data, such as density, is for the non-deuterated analogue and should be considered as an approximation for the deuterated form.

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of this compound are not publicly available in the provided search results. However, standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are routinely used for the physical-chemical testing of substances.[1][2][4] The following are generalized protocols that would be suitable for determining the key physical properties of a liquid organophosphate like TCEP-d12.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like TCEP-d12, a common and accurate method is distillation or the use of a Thiele tube for smaller sample volumes.

Principle: A small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the liquid is observed. The boiling point is the temperature recorded when, upon cooling, the liquid is drawn back into the capillary tube.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure (Thiele Tube Method):

-

A small amount of the TCEP-d12 sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. For a liquid like TCEP-d12, this can be determined using a pycnometer or a hydrometer.

Principle: The mass of a precisely known volume of the liquid is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Thermostatic bath

-

Sample of this compound

Procedure (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the TCEP-d12 sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of TCEP-d12 can be qualitatively and quantitatively determined in various solvents. The non-deuterated form is known to be soluble in organic solvents like chloroform, ether, and acetone, with limited solubility in water.[7]

Principle: A known amount of the solute is added to a known amount of the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus:

-

Vials or test tubes

-

Agitator (e.g., magnetic stirrer or shaker)

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of this compound

Procedure (Qualitative):

-

A small, measured amount of TCEP-d12 is placed in a series of test tubes.

-

A small, measured volume of a different solvent is added to each test tube.

-

The tubes are agitated and observed to see if the solute dissolves completely.

-

Observations are recorded as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of TCEP-d12 is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is allowed to stand to let any undissolved solute settle.

-

A sample of the supernatant is carefully removed and analyzed (e.g., by GC-MS) to determine the concentration of the dissolved TCEP-d12.

Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the physical characterization of a chemical substance like this compound.

Caption: Workflow for Physical Characterization of a Chemical Substance.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. scribd.com [scribd.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Properties of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12)

Abstract: This document provides a comprehensive technical overview of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12), the deuterated analog of the widely used flame retardant and plasticizer, Tris(2-chloroethyl)phosphate (TCEP). TCEP-d12 serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart in various matrices, particularly in environmental monitoring and toxicological research. This guide details its molecular structure, physicochemical properties, synthesis, applications, and spectroscopic characterization, presenting data in a structured format for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

This compound is a saturated organophosphate ester where all twelve hydrogen atoms have been replaced with deuterium (B1214612) isotopes. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.

The IUPAC name for this compound is tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate[1][2]. Its fundamental structure consists of a central phosphate (B84403) group bonded to three deuterated 2-chloroethyl chains via ester linkages.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | [1][2] |

| Molecular Formula | C₆D₁₂Cl₃O₄P | [3][4] |

| Linear Formula | (ClCD₂CD₂O)₃P(O) | [5] |

| Molecular Weight | 297.56 g/mol | [2][3][4] |

| CAS Number | 1276500-47-0 | [1][2][3] |

| Unlabeled CAS | 115-96-8 | [2][5] |

| InChIKey | HQUQLFOMPYWACS-LBTWDOQPSA-N | [1] |

| SMILES | [2H]C([2H])(Cl)C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | [2] |

Physicochemical Properties

TCEP-d12 is typically supplied as a neat liquid and shares many physical properties with its non-deuterated form, with slight variations due to the increased mass of deuterium.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 192 °C at 10 mmHg | [6] |

| Density | 1.448 g/mL at 25 °C | |

| Chemical Purity | >95% (GC); typically ≥97% | [2] |

| Isotopic Purity | ≥98 atom % D | |

| Isotopic Enrichment | 99.77% | [3] |

| Storage Temperature | +4°C or -20°C | [2][3] |

Synthesis and Applications

Synthesis

The synthesis of the unlabeled TCEP is achieved through the reaction of phosphorus oxychloride with ethylene (B1197577) oxide or ethylene chlorohydrin[7]. The synthesis of TCEP-d12 follows an analogous pathway, utilizing deuterated ethylene oxide (C₂D₄O) or deuterated ethylene chlorohydrin (ClCD₂CD₂OH) as the starting material. This ensures the incorporation of deuterium atoms at all 12 positions of the three ethyl chains.

Primary Application: Internal Standard

The predominant application of TCEP-d12 is as an internal standard for the quantification of TCEP in complex samples. Because its chemical and physical properties are nearly identical to the native analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects during mass spectrometry analysis. However, its increased mass (M+12) allows it to be distinguished from the target analyte, enabling accurate correction for sample loss during preparation and instrumental variability.

Caption: Standard workflow for using TCEP-d12 in quantitative analysis.

Spectroscopic Analysis and Characterization

Spectroscopic methods are essential for confirming the identity, purity, and structural integrity of TCEP-d12.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of TCEP-d12. In techniques like LC-ESI-MS, the protonated molecule [M+H]⁺ is observed. The mass difference of +12 Da compared to unlabeled TCEP is the key identifier.

Experimental Protocol: LC-MS/MS Analysis

-

Standard Preparation: Prepare a stock solution of TCEP-d12 in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 100 µg/mL[5]. Create working standards by serial dilution.

-

Chromatography: Employ a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with mobile phases of water (A) and acetonitrile/methanol (B), both typically containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the precursor ion (m/z 298.0 for [M+H]⁺ with D) to a specific product ion. This is compared against the transition for unlabeled TCEP (e.g., m/z 285.9 -> product ion).

-

Analysis: The ratio of the peak area of the native TCEP to the TCEP-d12 internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the positions of deuterium labeling.

-

¹H NMR: An ideal ¹H NMR spectrum of TCEP-d12 will show no signals, confirming the complete replacement of protons with deuterium. The absence of peaks corresponding to the chloroethyl groups is a key indicator of high isotopic purity.

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum will exhibit a single resonance, confirming the presence of a single phosphorus environment.

-

²H (Deuterium) NMR: This spectrum would show signals corresponding to the deuterium atoms on the ethyl chains, confirming the locations of the isotopic labels.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of TCEP-d12 in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The absence of signals between 3.5 and 4.5 ppm (typical for the -CH₂- groups in TCEP) indicates high isotopic purity.

-

³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus spectrum. A single peak is expected.

-

Data Processing: Process the Free Induction Decay (FID) with Fourier transformation. Integrate signals where applicable and compare chemical shifts to reference data for structural confirmation.

Safety and Handling

While TCEP-d12 has not been as extensively studied as its non-deuterated analog, it should be handled with the same precautions due to its similar chemical structure. Unlabeled TCEP is a suspected carcinogen and reproductive toxicant[8][9].

-

Hazard Classifications: Acute Toxicity (Oral), Carcinogenicity (Category 2), Reproductive Toxicity (Category 1B), and Hazardous to the Aquatic Environment.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier (+4°C or -20°C)[2][3].

References

- 1. This compound | C6H12Cl3O4P | CID 71309797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Tris(2-chloroethyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9313-1.2 [isotope.com]

- 6. トリス(2-クロロエチル)ホスファート-d12 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tris(2-chloroethyl) phosphate - Wikipedia [en.wikipedia.org]

Synthesis and Purification of Tris(2-chloroethyl)phosphate-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12), a deuterated internal standard crucial for accurate quantification in environmental analysis and pharmacokinetic studies. This document details the synthetic pathway, purification protocols, and relevant quantitative data.

Introduction

Tris(2-chloroethyl)phosphate (TCEP) is a widely used organophosphate flame retardant and plasticizer. Its deuterated analog, TCEP-d12, serves as an essential internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated standard, where all twelve hydrogen atoms are replaced by deuterium, allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This guide outlines a feasible and detailed methodology for the laboratory-scale synthesis and subsequent purification of TCEP-d12.

Synthesis of this compound

The synthesis of TCEP-d12 is analogous to the industrial production of its non-deuterated counterpart, which primarily involves the reaction of phosphorus oxychloride with ethylene (B1197577) oxide.[1][2] In this case, deuterated ethylene oxide (ethylene-d4 oxide) is used as the key starting material.

Reaction Scheme

The overall reaction is as follows:

POCl₃ + 3 (CD₂)₂O → (ClCD₂CD₂O)₃PO

This reaction is an electrophilic ring-opening of the epoxide, where the phosphorus oxychloride acts as the electrophile.

Experimental Protocol

Materials:

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ethylene-d4 oxide (C₂D₄O)

-

Anhydrous catalyst (e.g., anhydrous aluminum chloride or titanium tetrachloride)

-

Anhydrous, inert solvent (e.g., dichloromethane (B109758) or toluene)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Reaction Initiation: Phosphorus oxychloride (1.0 eq) is dissolved in the anhydrous solvent and cooled to 0-5 °C in an ice bath. A catalytic amount of anhydrous aluminum chloride (e.g., 0.05 eq) is added to the stirred solution.

-

Addition of Ethylene-d4 oxide: Ethylene-d4 oxide (3.0-3.3 eq), dissolved in a small amount of the same anhydrous solvent, is added dropwise from the dropping funnel to the reaction mixture. The temperature is carefully maintained between 0 °C and 10 °C throughout the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution while cooling the flask in an ice bath. This step neutralizes any remaining acidic components.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude TCEP-d12 product.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual catalyst. A multi-step purification process is necessary to achieve the high purity required for an analytical standard.

Purification Protocol

-

Acidic Wash: The crude TCEP-d12 is first washed with a dilute acidic solution (e.g., 1% phosphoric acid) to remove any basic impurities and residual metal catalysts.[3]

-

Water Wash: The organic phase is then washed repeatedly with deionized water until the aqueous layer is neutral.

-

Drying: The washed product is dried under vacuum to remove any residual water.

-

Treatment with Acid Scavenger: To remove any remaining acidic impurities that could cause degradation over time, the dried product is treated with an acid scavenger, such as an epoxy-containing compound (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate).[3] The mixture is heated (e.g., to 100-120 °C) for a defined period.

-

Vacuum Distillation: The final purification step is vacuum distillation to separate the pure TCEP-d12 from non-volatile impurities and the acid scavenger. The boiling point of non-deuterated TCEP is approximately 194 °C at 10 mmHg, which can be used as a reference point.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of TCEP-d12.

Table 1: Physicochemical Properties of TCEP-d12

| Property | Value |

| Molecular Formula | (ClCD₂CD₂O)₃P(O) |

| Molecular Weight | 297.56 g/mol [4] |

| CAS Number | 1276500-47-0[4] |

| Appearance | Colorless to pale yellow liquid |

| Purity (Typical) | >98%[4] |

Table 2: Typical Synthesis and Purification Parameters

| Parameter | Value |

| Reactant Molar Ratio (POCl₃ : C₂D₄O) | 1 : 3.1 |

| Reaction Temperature | 0 - 10 °C (addition), Room Temp. (stirring) |

| Reaction Time | 12 - 24 hours |

| Typical Crude Yield | 75 - 85% |

| Purification Method | Acid/Water Wash, Acid Scavenger, Vacuum Distillation |

| Final Purity | ≥ 98% |

| Overall Yield | 50 - 65% |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification processes.

Caption: Synthesis Workflow for this compound.

Caption: Purification Workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit constructed based on established chemical principles, protocol for the synthesis and purification of this compound. The described methods are based on the known synthesis of the non-deuterated analog and general purification techniques for organophosphate esters. Adherence to anhydrous reaction conditions and a thorough purification process are critical for obtaining high-purity TCEP-d12 suitable for use as an internal standard in sensitive analytical applications. Researchers and scientists in drug development and environmental monitoring can utilize this guide to understand the fundamental steps involved in preparing this essential analytical tool.

References

- 1. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tris(2-Chloroethyl)Phosphate|TCEP 115-96-8 – Manufature of PU foam Material and Products [leticiachem.com]

- 3. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]

- 4. Tris(2-chloroethyl) phosphate (Dââ, 98%) 100 µg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-9313-1.2 [isotope.com]

In-Depth Technical Guide on the Isotopic Purity of Tris(2-chloroethyl)phosphate-d12

This technical guide provides a comprehensive overview of the isotopic purity of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12), a deuterated internal standard crucial for accurate quantification in various analytical applications.[1] This document is intended for researchers, scientists, and drug development professionals who utilize TCEP-d12 in their studies.

Understanding Isotopic Purity: Enrichment vs. Species Abundance

When evaluating a deuterated standard like TCEP-d12, it is critical to distinguish between two key concepts: isotopic enrichment and species abundance.

-

Isotopic Enrichment: This value, typically expressed as an atom percent (e.g., 99 atom % D), represents the percentage of a specific isotope (in this case, deuterium) at the labeled positions within a molecule.[2]

-

Species Abundance: This refers to the percentage of molecules that contain a specific number of deuterium (B1214612) atoms.[2] For a molecule with multiple deuterium labels like TCEP-d12, the stated isotopic enrichment does not mean that all molecules are the fully deuterated d12 species.[2] Due to the statistical nature of the labeling process, a distribution of isotopologues (molecules that differ only in their isotopic composition) will be present.

The theoretical distribution of these isotopologues can be calculated using a binomial expansion, assuming a random distribution of deuterium at the labeled sites.[3]

Quantitative Data: Isotopic Distribution of TCEP-d12

The following table summarizes the theoretical species abundance for this compound with an isotopic enrichment of 99.77%. This enrichment value is based on a certificate of analysis for a commercially available TCEP-d12 standard.

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d12 | 12 | 97.27 |

| d11 | 11 | 2.69 |

| d10 | 10 | 0.03 |

| d9 and below | ≤ 9 | < 0.01 |

Note: The chemical purity of the standard should also be considered, which is typically determined by methods like Gas Chromatography (GC) and is distinct from the isotopic purity. A typical chemical purity for TCEP-d12 is around 99.15%.

Experimental Protocols for Determining Isotopic Purity

The isotopic purity of this compound is primarily determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a compound by separating and detecting ions based on their mass-to-charge ratio with high precision.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TCEP-d12 in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for organophosphates.

-

Mass Range: The scan range should be set to encompass the molecular ions of TCEP-d12 and its isotopologues (e.g., m/z 250-350).

-

Resolution: A resolving power of at least 70,000 is recommended to resolve the isotopic peaks.

-

Data Acquisition: Acquire data in full scan mode to capture all isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected protonated molecular ions of the d12, d11, d10, etc., species.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the total integrated area of all isotopologues to determine the species abundance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the positions of deuterium labeling and to estimate the degree of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of TCEP-d12 in a deuterated solvent (e.g., chloroform-d, acetonitrile-d3) in an NMR tube.

-

Add an internal standard with a known concentration for quantitative analysis.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at the expected chemical shifts for the chloroethyl protons confirms successful deuteration. Residual proton signals can be integrated and compared to the internal standard to quantify the amount of non-deuterated and partially deuterated species.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the labeling sites.

-

³¹P NMR: A phosphorus-31 NMR spectrum can also be useful for structural confirmation.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the residual proton signals corresponding to the chloroethyl groups.

-

Compare the integral of the residual signals to the integral of the known internal standard to calculate the percentage of non-deuterated and partially deuterated impurities.

-

Visualizations: Workflows and Concepts

The following diagrams illustrate the experimental workflow for isotopic purity determination and the conceptual relationship between isotopic enrichment and species abundance.

Caption: Workflow for HR-MS determination of TCEP-d12 isotopic purity.

Caption: Relationship between Isotopic Enrichment and Species Abundance.

References

A Comprehensive Technical Guide to Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Introduction to Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls alike. It co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2]

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[3] These are widely considered the "gold standard" for quantitative bioanalysis.[1][4] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process, from extraction to detection.[1]

The foundational principle behind their use is Isotope Dilution Mass Spectrometry (IDMS).[5] This technique involves adding a known amount of the isotopically labeled standard to a sample.[5][6] After allowing it to equilibrate with the native analyte, the ratio of the native analyte to the labeled standard is measured by the mass spectrometer.[5] Because the two molecules are chemically almost identical, any sample loss or variation in instrument response will affect both equally, leaving their ratio constant.[7] This allows for highly accurate and precise quantification of the analyte.[5]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages, particularly in complex biological matrices which are prone to matrix effects.[8]

-

Correction for Matrix Effects : Biological samples contain numerous endogenous components that can co-elute with the analyte and interfere with its ionization, leading to ion suppression or enhancement.[9][10] Since a deuterated internal standard has virtually the same chromatographic retention time and ionization properties as the analyte, it experiences the same matrix effects.[8][9] This allows for effective normalization of the analyte's signal, leading to more accurate and precise results.[7][9]

-

Improved Accuracy and Precision : By compensating for variability in sample preparation, chromatography, and ionization, deuterated internal standards significantly improve the accuracy and precision of quantitative assays.[3][11]

-

Enhanced Robustness : Methods employing deuterated internal standards are generally more robust and reproducible, making them ideal for regulated bioanalysis in drug development.[2]

-

Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[3][8][12]

Quantitative Performance: A Comparative Overview

The superiority of deuterated internal standards over non-deuterated (structural analogue) internal standards is evident in their quantitative performance. The following tables summarize key performance metrics.

Table 1: Comparison of Assay Precision with Deuterated vs. Non-Deuterated Internal Standards

| Analyte | Internal Standard Type | Matrix | Concentration (ng/mL) | Precision (%CV) | Reference |

| Imidacloprid | Deuterated | Cannabis Flower | 10 | < 5% | [13] |

| Imidacloprid | Non-Deuterated (Analogue) | Cannabis Flower | 10 | > 20% | [13] |

| Mycophenolic Acid | Deuterated | Plasma | 50 | 2.5% | [11] |

| Mycophenolic Acid | Non-Deuterated (Analogue) | Plasma | 50 | 8.9% | [14] |

| CNS7056B | Deuterated | Plasma | 0.6 | 6.7% | [15] |

| CNS7054X | Deuterated | Plasma | 6 | 5.2% | [15] |

Table 2: Comparison of Assay Accuracy with Deuterated vs. Non-Deuterated Internal Standards

| Analyte | Internal Standard Type | Matrix | Concentration (ng/mL) | Accuracy (% Bias) | Reference |

| Imidacloprid | Deuterated | Cannabis Tincture | 50 | ± 10% | [13] |

| Imidacloprid | Non-Deuterated (Analogue) | Cannabis Tincture | 50 | > 30% | [13] |

| Mycophenolic Acid | Deuterated | Plasma | 50 | ± 4% | [11] |

| Mycophenolic Acid | Non-Deuterated (Analogue) | Plasma | 50 | ± 15% | [14] |

| CNS7056B | Deuterated | Plasma | 0.6 | -3.1% to 10.4% | [15] |

| CNS7054X | Deuterated | Plasma | 6 | -2.5% to 5.8% | [15] |

Experimental Protocols

The following provides a detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.

-

Stock Solutions (1 mg/mL) : Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to obtain a final concentration of 1 mg/mL.[4][12]

-

Working Solutions : Prepare intermediate and final working solutions for the analyte by serially diluting the stock solution with an appropriate solvent. These solutions will be used to create calibration standards and quality control samples.[12]

-

Internal Standard Spiking Solution : Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer. This concentration should be kept constant across all samples.[4]

This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1][4]

-

Aliquoting : In a microcentrifuge tube, add 100 µL of each sample (calibrator, quality control, or unknown).

-

Spiking : Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.[4]

-

Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube.[4]

-

Vortexing : Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[4]

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

-

Liquid Chromatography :

-

Column : A C18 reversed-phase column is commonly used.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient from low to high organic mobile phase.

-

Flow Rate : 0.3 - 0.6 mL/min.

-

Injection Volume : 5 - 10 µL.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray ionization (ESI), positive or negative mode.

-

Scan Type : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Optimize at least two transitions for the analyte and one for the deuterated internal standard.

-

Visualizing Key Concepts and Workflows

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Principle of variability correction using a deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[1] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. osti.gov [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. texilajournal.com [texilajournal.com]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

The Role of TCEP-d12 in Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the pursuit of precision and accuracy is paramount. Mass spectrometry-based methodologies have become the cornerstone for identifying and quantifying the vast array of proteins within complex biological samples. A critical component of robust quantitative workflows is the use of internal standards to correct for variations inherent in sample preparation and analysis. This technical guide delves into the pivotal role of deuterated Tris(2-carboxyethyl)phosphine (TCEP-d12), a heavy isotope-labeled reducing agent, in enhancing the reliability of quantitative proteomics data.

Core Principles: The Function of TCEP in Proteomics

Tris(2-carboxyethyl)phosphine (TCEP) is a potent, non-thiol reducing agent widely employed in proteomics to cleave disulfide bonds within and between proteins.[1] This reduction step is essential for protein unfolding and linearization, rendering them susceptible to enzymatic digestion, a prerequisite for bottom-up proteomics analysis. TCEP offers several advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT), including greater stability over a broad pH range, resistance to oxidation, and lack of interference with downstream alkylation reagents such as iodoacetamide (B48618) (IAA).[2][3][4]

TCEP-d12 as an Internal Standard for Enhanced Accuracy

The deuterated analogue of TCEP, TCEP-d12 (often referred to as TCEP-d16 in some commercial products where all 16 hydrogens are replaced), serves as an ideal internal standard in quantitative proteomics workflows.[5] The underlying principle is isotope dilution mass spectrometry. A known quantity of TCEP-d12 is introduced to the protein sample at an early stage of the workflow. Being chemically identical to the unlabeled TCEP, it behaves in the same manner throughout the reduction, alkylation, digestion, and subsequent analytical steps.[5]

However, due to the mass difference imparted by the deuterium (B1214612) atoms, TCEP-d12 and its byproducts can be distinguished from the native TCEP in the mass spectrometer. By establishing a ratio of the signal intensity of the deuterated standard to the corresponding unlabeled analyte-derived peptide, variations in sample handling and instrument performance can be effectively normalized. This significantly improves the accuracy and precision of protein quantification.[5]

Experimental Workflow for Quantitative Proteomics using TCEP-d12

The integration of TCEP-d12 into a standard proteomics workflow is a straightforward process that enhances quantitative accuracy. The following diagram illustrates a typical experimental workflow.

Figure 1: Experimental workflow for quantitative proteomics using TCEP-d12 as an internal standard.

Detailed Experimental Protocol

This protocol outlines the key steps for utilizing TCEP-d12 as an internal standard for the quantification of proteins in a complex mixture.

Materials:

-

Protein sample

-

Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH 8.5)

-

TCEP-d12 stock solution (e.g., 100 mM)

-

Unlabeled TCEP stock solution (for control samples, e.g., 100 mM)

-

Alkylation reagent: Iodoacetamide (IAA) solution (e.g., 500 mM in 100 mM ammonium bicarbonate)

-

Quenching reagent (e.g., DTT solution)

-

Trypsin solution

-

LC-MS grade solvents

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet or solution in the denaturation buffer.

-

Vortex thoroughly to ensure complete solubilization.[5]

-

-

Internal Standard Spiking and Reduction:

-

Prepare a stock solution of TCEP-d12 with a precisely known concentration.[5]

-

Add a precise amount of the TCEP-d12 stock solution to the protein sample to achieve a final concentration of 5-10 mM.[5][6]

-

For control or non-standard samples, add the same final concentration of unlabeled TCEP.

-

Incubate the samples at 37°C for 30-60 minutes to ensure complete reduction of disulfide bonds.[5]

-

-

Alkylation:

-

Quenching (Optional but Recommended):

-

Add a quenching reagent like DTT to consume any excess IAA.

-

-

Enzymatic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

-

Add trypsin at a suitable enzyme-to-substrate ratio (e.g., 1:50 w/w).

-

Incubate overnight (16-18 hours) at 37°C.[9]

-

-

Sample Clean-up:

-

Acidify the sample to stop the digestion (e.g., with formic acid).

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Data Presentation and Analysis

The quantitative data derived from this workflow is based on the relative abundance of the light (unlabeled) and heavy (TCEP-d12 labeled) peptide pairs. The following table provides a hypothetical representation of how quantitative data would be structured.

| Protein ID | Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Peak Area (Light) | Peak Area (Heavy) | Light/Heavy Ratio |

| P12345 | VGYVSGWGR | 648.34 | 654.38 | 1.2E7 | 1.1E7 | 1.09 |

| Q67890 | FDEHKIVYSP | 789.41 | 795.45 | 8.9E6 | 1.0E7 | 0.89 |

| P54321 | YLGYLEQLLR | 823.45 | 829.49 | 2.5E7 | 1.2E7 | 2.08 |

Logical Relationship for Quantification

The core of the quantitative analysis lies in the logical relationship between the signals from the native and the isotope-labeled internal standard.

Figure 2: Logical diagram illustrating the quantitative analysis process.

Conclusion

The use of TCEP-d12 as an internal standard represents a significant advancement in achieving high-quality quantitative proteomics data. By effectively mitigating variability introduced during sample preparation, researchers can have greater confidence in the accuracy and reproducibility of their results. This technical guide provides a foundational understanding and a practical framework for the successful implementation of TCEP-d12 in quantitative proteomics studies, ultimately contributing to more reliable discoveries in basic research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. | Sigma-Aldrich [sigmaaldrich.com]

- 3. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. What Concentration Should TCEP and IAA Be Used for Protein Reduction and Alkylation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 8. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpt.com [jpt.com]

Stability of Tris(2-chloroethyl)phosphate-d12 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) in solution. Due to a lack of specific quantitative stability data for TCEP-d12 in publicly available literature, this guide synthesizes information on the stability of the non-deuterated analogue, Tris(2-chloroethyl)phosphate (TCEP), and combines it with best practices for the handling and stability testing of deuterated internal standards and certified reference materials.

Introduction to this compound

This compound is the deuterated form of the organophosphate flame retardant TCEP. It serves as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry, for the accurate quantification of TCEP in various environmental and biological matrices. The integrity of such standards is paramount for reliable analytical results, making an understanding of their stability in solution a critical concern.

Qualitative Stability and Recommended Handling

Table 1: Summary of Factors Influencing the Stability of TCEP and Recommended Handling for TCEP-d12 Solutions

| Factor | Influence on Stability | Recommended Handling for TCEP-d12 Solutions |

| Temperature | Higher temperatures accelerate degradation.[2] | For long-term storage, store solutions at -20°C. For short-term storage, refrigeration at 2-8°C is recommended.[3] |

| Light | Exposure to UV light can induce degradation. | Store solutions in amber vials or in the dark to prevent photodegradation.[3] |

| pH | Hydrolysis is significantly faster under alkaline conditions.[1] | Prepare solutions in high-purity, neutral, aprotic organic solvents like acetonitrile. Avoid aqueous solutions, especially those with a basic pH. |

| Solvent | Protic solvents, especially water, can facilitate hydrolysis. Aprotic solvents are generally preferred. | Use high-purity, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or isooctane (B107328) for preparing stock and working solutions. |

| Incompatibilities | Strong acids, bases, and oxidizing agents can promote degradation. | Avoid contact with incompatible substances. |

| Isotopic Exchange | The deuterium (B1214612) labels on TCEP-d12 are on carbon atoms and are not prone to exchange under normal conditions.[4] | No specific precautions are required regarding isotopic exchange under recommended storage conditions. |

Potential Chemical Degradation Pathways

The primary degradation pathway for TCEP under typical storage conditions is expected to be hydrolysis of the phosphate (B84403) ester bonds. This process would occur in a stepwise manner, leading to the formation of diester and monoester degradation products. It is important to note that this is a slow process, especially in aprotic solvents and at low temperatures. The degradation pathways for TCEP under forced conditions, such as advanced oxidation processes, have been studied and involve cleavage of P-O and C-Cl bonds, but these are less relevant to standard storage conditions.[5]

Caption: Proposed hydrolytic degradation pathway for TCEP-d12.

Experimental Protocol for Stability Assessment of TCEP-d12 Solutions

The following is a generalized protocol for assessing the stability of TCEP-d12 in solution, based on guidelines for certified reference materials and deuterated internal standards.[3][6][7]

Objective

To determine the long-term stability of a TCEP-d12 solution under defined storage conditions.

Materials

-

TCEP-d12 neat material or certified reference solution

-

High-purity solvent (e.g., acetonitrile, HPLC grade)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Amber glass vials with PTFE-lined caps

-

LC-MS/MS or GC-MS system

Experimental Workflow

The overall workflow for the stability assessment is depicted in the diagram below.

Caption: Experimental workflow for TCEP-d12 solution stability assessment.

Procedure

-

Preparation of Stock Solution:

-

Allow the TCEP-d12 neat material to equilibrate to room temperature before opening.

-

Accurately weigh the required amount of TCEP-d12.

-

Quantitatively transfer the material to a Class A volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent (e.g., acetonitrile).

-

-

Preparation of Working Solutions and Storage:

-

Prepare replicate working solutions from the stock solution.

-

Aliquot the working solutions into amber glass vials.

-

Store the vials under different conditions to be tested (e.g., -20°C, 4°C, and room temperature). A set of samples should also be stored protected from light and another exposed to ambient light.

-

-

Analysis:

-

Time Zero (T0) Analysis: Immediately after preparation, analyze a set of freshly prepared working solutions using a validated analytical method (e.g., LC-MS/MS or GC-MS) to establish the initial concentration or response.

-

Time Point (Tn) Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a vial from each storage condition and analyze it using the same analytical method.

-

Data Evaluation

-

For each time point, calculate the mean concentration or response of the TCEP-d12 solution.

-

Compare the mean value at each time point (Tn) to the initial mean value (T0).

-

The solution is considered stable if the measured concentration or response at Tn is within a predefined acceptance range of the T0 value (e.g., ±10-15%).

Quantitative Data on TCEP Degradation

As previously mentioned, specific quantitative stability data for TCEP-d12 in solution under typical laboratory conditions is not available in the literature. However, studies on the forced degradation of non-deuterated TCEP in aqueous systems provide some insights into its reactivity under specific conditions.

Table 2: Summary of Quantitative Degradation Data for non-deuterated TCEP in Aqueous Solutions

| Condition | Half-life (t1/2) | Degradation Products | Reference |

| Base-catalyzed Hydrolysis (pH 13, 20°C) | Significant degradation observed, but specific half-life for TCEP not individually reported. | OP diesters | [1] |

| Mineral-catalyzed Hydrolysis (in presence of metal (hydr)oxide minerals) | Can be reduced to <10 days | Ester hydrolysis products | [8] |

| Ultrasonic Irradiation (640 kHz) | < 1 hour | Mono and diester adducts | [9] |

| Thermally Activated Persulfate (60°C) | 100% degradation in 40 minutes | Various oxidation and cleavage products | [2] |

Note: The conditions in Table 2 are harsh and intended to promote degradation for environmental remediation studies. They do not reflect the expected stability of TCEP-d12 in a high-purity organic solvent stored under recommended laboratory conditions.

Conclusion

While quantitative data on the stability of this compound in solution is scarce, a robust understanding of its stability can be achieved by applying principles from its non-deuterated analogue and best practices for handling deuterated internal standards. TCEP-d12 is expected to be stable for extended periods when stored in an appropriate aprotic solvent at low temperatures and protected from light. For critical applications, it is strongly recommended that researchers and laboratories perform their own stability validation using a protocol similar to the one outlined in this guide to ensure the accuracy and reliability of their analytical data.

References

- 1. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of tris(2-chloroethyl) phosphate (TCEP) by thermally activated persulfate: Combination of experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Degradation mechanism of tris(2-chloroethyl) phosphate (TCEP) as an emerging contaminant in advanced oxidation processes: A DFT modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Certified reference materials - Wikipedia [en.wikipedia.org]

- 8. Mineral- and Base-Catalyzed Hydrolysis of Organophosphate Flame Retardants: Potential Major Fate-Controlling Sink in Soil and Aquatic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrasonic degradation of the flame retardant tris (2-chloroethyl) phosphate (TCEP) in aqueous solution: Kinetics and mechanistic investigation [morressier.com]

solubility of Tris(2-chloroethyl)phosphate-d12 in organic solvents

An In-depth Technical Guide to the Solubility of Tris(2-chloroethyl)phosphate-d12 in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound (TCEP-d12) in organic solvents. Due to a scarcity of publicly available quantitative data for the deuterated form, this document primarily relies on the solubility characteristics of its non-deuterated analogue, Tris(2-chloroethyl)phosphate (TCEP), as a proxy. The isotopic substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the fundamental solubility properties.

Core Data Presentation: Solubility Profile

The solubility of TCEP and its deuterated analogue is crucial for its application in various experimental and industrial settings, including its use as a flame retardant and plasticizer.[1] Generally, TCEP is characterized by its high solubility in a range of organic solvents and limited solubility in water.[1][2]

| Solvent/Solvent Class | Compound | Solubility Data | Temperature (°C) | Notes |

| Specific Solvent Data | ||||

| Acetonitrile | TCEP-d12 | Soluble at 100 µg/mL | Not Specified | This is the concentration of a commercially available solution, not a maximum solubility value. |

| General Solvent Class Data | ||||

| Most Organic Solvents | TCEP | Soluble | Not Specified | General qualitative assessment.[3] |

| Chloroform | TCEP | Soluble | Not Specified | Qualitative data.[1] |

| Ether | TCEP | Soluble | Not Specified | Qualitative data.[1] |

| Acetone | TCEP | Soluble | Not Specified | Qualitative data.[1] |

| Alcohols | TCEP | Soluble | Not Specified | Qualitative data.[3] |

| Esters | TCEP | Soluble | Not Specified | Qualitative data.[3] |

| Ketones | TCEP | Soluble | Not Specified | Qualitative data.[3] |

| Aromatic Hydrocarbons | TCEP | Soluble | Not Specified | Qualitative data.[3] |

| Aliphatic Hydrocarbons | TCEP | Insoluble | Not Specified | Qualitative data.[4] |

Experimental Protocol: Determination of Solubility in an Organic Solvent

The following is a generalized experimental protocol for determining the solubility of a compound such as TCEP-d12 in a specific organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a high-performance liquid chromatograph (HPLC) if applicable.

-

Pipettes and general laboratory glassware

2. Procedure:

-

Preparation of the Solid: Ensure the TCEP-d12 is a fine powder to facilitate dissolution. If necessary, gently grind the solid using a mortar and pestle.

-

Sample Preparation: Accurately weigh an excess amount of TCEP-d12 into a vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess, undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the TCEP-d12.

-

Once the solvent is fully evaporated, reweigh the vial. The difference in mass corresponds to the mass of the dissolved TCEP-d12.

-

The solubility can then be calculated in terms of g/L or mg/mL.

-

-

Quantification (Chromatographic Method):

-

Alternatively, take the filtered saturated solution and dilute it by a known factor with the same solvent in a volumetric flask.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of TCEP-d12.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3. Data Analysis:

Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100g ). It is critical to report the temperature at which the solubility was determined, as solubility is temperature-dependent.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of TCEP-d12.

References

A Technical Guide to Tris(2-chloroethyl)phosphate-d12 for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Tris(2-chloroethyl)phosphate-d12 (TCEP-d12), a deuterated internal standard crucial for the accurate quantification of its parent compound, a widely used flame retardant. This document details commercially available sources, experimental applications, and technical specifications to support its effective use in analytical studies.

This compound is the deuterium-labeled analogue of Tris(2-chloroethyl)phosphate (TCEP), a common organophosphate flame retardant. Due to its structural similarity and mass difference, TCEP-d12 is an ideal internal standard for quantitative analysis using mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its use helps to correct for variations in sample preparation and instrument response, ensuring the accuracy and reliability of analytical data.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound in different formats and purities to cater to diverse research needs. The following table summarizes the offerings from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Product Format | Purity | Package Size(s) |

| Sigma-Aldrich | This compound | 1276500-47-0 | (ClCD₂CD₂O)₃P(O) | Liquid | 98 atom % D, 97% (CP) | Not specified |

| LGC Standards | This compound | 1276500-47-0 | C₆²H₁₂Cl₃O₄P | Neat | >95% (GC) | Not specified |

| Cambridge Isotope Laboratories, Inc. | Tris(2-chloroethyl) phosphate (B84403) (D₁₂, 98%) 100 µg/mL in acetonitrile | 1276500-47-0 | (ClCD₂CD₂O)₃P(O) | Solution | 98% | 1.2 mL |

| MedChemExpress | This compound | 1276500-47-0 | C₆D₁₂Cl₃O₄P | Liquid | 99.15% (GC), 99.77% Isotopic Enrichment | Not specified |

| Clinivex | Tris(2-chloroethyl) Phosphate-d12 | 1276500-47-0 | (ClCD₂CD₂O)₃P(O) | Not specified | Not specified | Not specified |

| CDN Isotopes | Tris(2-chloroethyl) Phosphate-d12 | Not specified | (ClCD₂CD₂O)₃P(O) | Not specified | 99 atom % D | 0.01 g, 0.05g |

Experimental Protocols: Analysis of TCEP in Environmental Water Samples

The following is a representative experimental protocol for the extraction and quantification of TCEP in water samples using TCEP-d12 as an internal standard, followed by GC-MS analysis.

1. Materials and Reagents:

-

This compound (TCEP-d12) internal standard solution (e.g., 1 µg/mL in a suitable solvent)

-

Tris(2-chloroethyl)phosphate (TCEP) calibration standards

-

High-purity water (LC-MS grade)

-

Dichloromethane (DCM), pesticide residue grade

-

Sodium chloride (NaCl), analytical grade, baked at 450°C for 4 hours

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade, baked at 450°C for 4 hours

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Glassware (volumetric flasks, separatory funnels, vials), pre-cleaned and solvent-rinsed

2. Sample Preparation and Extraction:

-

Collect water samples in pre-cleaned amber glass bottles.

-

To a 500 mL water sample in a separatory funnel, add a known amount of TCEP-d12 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Add 30 g of NaCl and shake to dissolve.

-

Perform a liquid-liquid extraction by adding 60 mL of DCM and shaking vigorously for 2 minutes. Allow the layers to separate.

-

Collect the organic (bottom) layer.

-

Repeat the extraction two more times with 30 mL of DCM each time.

-